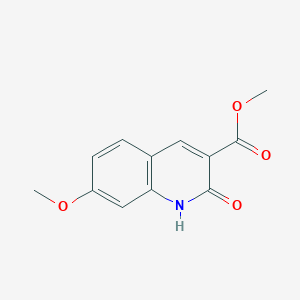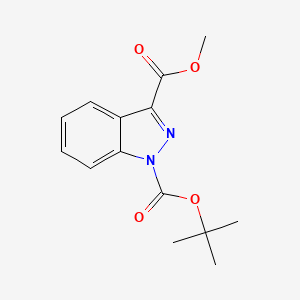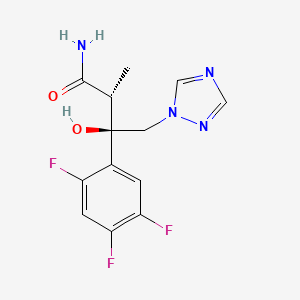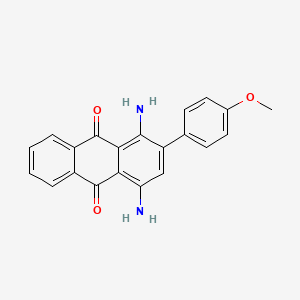
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring and synthetic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino groups at the 1 and 4 positions, a methoxyphenyl group at the 2 position, and a quinone structure at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene derivatives. One common method involves the nitration of anthracene to introduce nitro groups, followed by reduction to form amino groups. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction. The final step involves oxidation to form the quinone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: The quinone can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and complex polycyclic compounds.
Scientific Research Applications
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. In the case of its anticancer properties, it intercalates with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The methoxyphenyl group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
2,6-Diaminoanthraquinone: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
9,10-Anthraquinone: The parent compound without amino or methoxyphenyl groups, used primarily in dye production.
Uniqueness
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione is unique due to the presence of both amino and methoxyphenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1573-83-7 |
|---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,4-diamino-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-12-8-6-11(7-9-12)15-10-16(22)17-18(19(15)23)21(25)14-5-3-2-4-13(14)20(17)24/h2-10H,22-23H2,1H3 |
InChI Key |
BFAIUWZMXRMAPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)
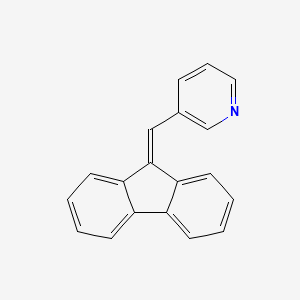

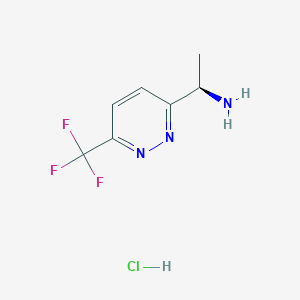
![5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
![4-[6-(4-Aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate](/img/structure/B13136822.png)
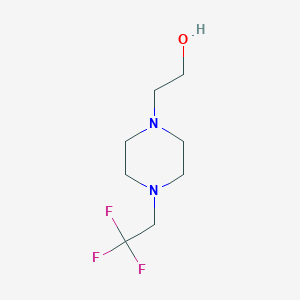
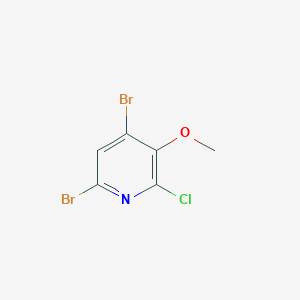
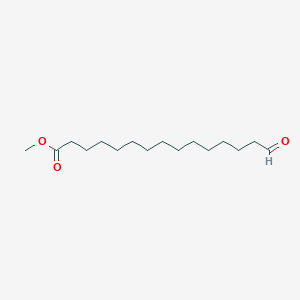
![Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate](/img/structure/B13136844.png)
